trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-61-9
Cat. No.: VC2281078
Molecular Formula: C14H15BrO3
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-61-9 |
|---|---|
| Molecular Formula | C14H15BrO3 |
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | (1R,2S)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15BrO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1 |
| Standard InChI Key | DTACUJOMFXBPGV-JOYOIKCWSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
| SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
| Canonical SMILES | C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Fundamental Properties
Trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₅BrO₃ and a molecular weight of 311.17 g/mol . The compound features a cyclopentane ring with a carboxylic acid group in position 1 and a 2-oxoethyl group in position 2, which is further connected to a 3-bromophenyl moiety. The "trans" designation indicates the stereochemical arrangement where the carboxylic acid and the 2-oxoethyl substituents are positioned on opposite sides of the cyclopentane ring plane.
The compound has been assigned the CAS number 733740-61-9 and has been cataloged with the MDL number MFCD01311210 . Its structural complexity derives from the presence of multiple functional groups including a carboxylic acid, a ketone, and a bromine-substituted aromatic ring, all of which contribute to its chemical reactivity profile.
Physical Properties
Based on available data, the compound exhibits the following physical properties:
| Property | Value | Nature of Data |
|---|---|---|
| Boiling Point | 460.8±20.0 °C | Predicted |
| Density | 1.453±0.06 g/cm³ | Predicted |
| pKa | 4.61±0.40 | Predicted |
Table 1: Physical properties of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
The relatively high boiling point reflects the compound's significant molecular weight and the presence of hydrogen bonding capabilities through the carboxylic acid functionality. The predicted pKa value of 4.61 indicates moderate acidity, typical for carboxylic acids, suggesting it readily donates protons in appropriate solvent systems.
Structural Features and Conformational Analysis
The cyclopentane ring typically exists in an envelope conformation, with one carbon atom positioned out of the plane formed by the other four. This conformation introduces specific spatial arrangements that can impact the compound's ability to engage in intermolecular interactions and its effectiveness in potential biological applications.
The 3-bromophenyl group adds another dimension of structural complexity. The bromine atom at the meta position creates a specific electronic distribution within the aromatic ring, influencing the compound's reactivity patterns and potential binding capabilities in biological systems.
Chemical Reactivity Profile
The reactivity of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is largely determined by its functional groups:
Carboxylic Acid Functionality
The carboxylic acid group can undergo various transformations:
-
Esterification with alcohols under acidic conditions
-
Amide formation with amines
-
Reduction to alcohols using appropriate reducing agents
-
Salt formation with bases, enhancing water solubility
Ketone Group
The ketone functionality presents opportunities for:
-
Nucleophilic addition reactions
-
Reduction to secondary alcohols
-
Condensation reactions with amines to form imines
-
Wittig reactions to form alkenes
Bromine-Substituted Aromatic Ring
The bromine substituent provides a reactive handle for:
-
Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)
-
Metal-halogen exchange reactions
-
Nucleophilic aromatic substitution under forcing conditions
This multi-functional reactivity profile makes the compound a potentially valuable building block in organic synthesis and medicinal chemistry research.
Structure-Activity Relationship Considerations
In medicinal chemistry research, understanding the relationship between chemical structure and biological activity is crucial. For trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, several structural features warrant consideration:
Position of Bromine Substituent
The bromine atom at the meta position (3-position) of the phenyl ring creates a specific electronic and steric environment. This differs significantly from compounds with bromine at the ortho (2-position) or para (4-position), which would exhibit different electronic distributions and potentially different biological activities.
Stereochemistry Impact
The trans configuration of the substituents on the cyclopentane ring establishes a specific three-dimensional arrangement that could be critical for biological activity. Alterations in this stereochemistry could significantly affect how the molecule interacts with biological targets.
Functional Group Modifications
Modifications to the carboxylic acid (e.g., conversion to esters, amides) or ketone (reduction to alcohol, conversion to oximes) would alter the compound's physicochemical properties and potentially its biological activity profile.
Comparative Analysis with Related Compounds
Understanding the properties of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid in relation to structurally similar compounds provides valuable context:
| Compound | Molecular Formula | Key Structural Difference | Potential Impact |
|---|---|---|---|
| Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | C₁₄H₁₅BrO₃ | Bromine at ortho position | Different electronic effects, potential steric hindrance |
| Trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | C₁₄H₁₅BrO₃ | Bromine at para position | Altered electronic distribution, different dipole moment |
| Trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | C₁₄H₁₅ClO₃ | Chlorine instead of bromine | Smaller halogen, different electronegativity and bond strength |
| Cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | C₁₄H₁₅BrO₃ | Cis stereochemistry | Different spatial arrangement, altered molecular shape |
Table 2: Comparative analysis of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid with related compounds
Future Research Directions
Based on the analysis of trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, several promising research directions emerge:
Experimental Verification of Properties
Given that many of the reported properties are predictions, experimental determination of physical and chemical properties would provide valuable data for future applications.
Biological Activity Screening
Comprehensive screening against various biological targets would help identify potential therapeutic applications. Areas of interest might include:
-
Enzyme inhibition assays
-
Receptor binding studies
-
Anti-inflammatory activity assessment
-
Antimicrobial evaluation
Derivatization Studies
Systematic modification of the compound's functional groups could generate a library of derivatives with potentially enhanced properties:
-
Esterification or amidation of the carboxylic acid
-
Reduction or functionalization of the ketone
-
Replacement of bromine through cross-coupling reactions
-
Exploration of different stereoisomers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume